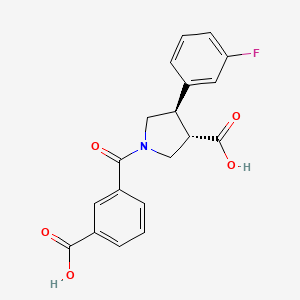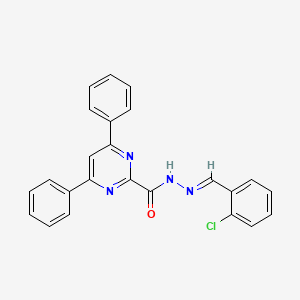![molecular formula C22H18ClN3O B5509539 2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)
2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzohydrazide derivatives often involves the condensation of benzaldehydes with hydrazides. For example, Shaikh (2013) described the synthesis of related N'-substituted benzohydrazides through the treatment of quinoline derivatives with substituted benzohydrazides, characterized using IR and NMR spectroscopy (Shaikh, 2013). This method might be applicable to the synthesis of the compound , given the structural similarities.
Molecular Structure Analysis
The crystal structure of related compounds provides insight into their molecular configuration. For instance, Arfan et al. (2016) determined the crystal structure of a benzohydrazide derivative, revealing a nearly planar structure stabilized by intermolecular hydrogen bonding (Arfan et al., 2016). Such analyses are crucial for understanding the conformational preferences that influence the biological activity of these molecules.
Chemical Reactions and Properties
Benzohydrazides can undergo various chemical reactions, forming complex structures. Barnish et al. (1986) explored the conversion of benzohydrazides into oxadiazolenones, thiadiazolenones, and triazolenones by reacting with different reagents, illustrating the versatility of these compounds in chemical synthesis (Barnish et al., 1986).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are influenced by the molecular structure. The crystallographic study by Fun et al. (2008) on a related compound highlighted the non-planarity and cis configuration of the benzohydrazide group, which could impact these properties (Fun et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for further functionalization, are key for applications in drug design and materials science. The work by Asegbeloyin et al. (2014) on the synthesis and characterization of N'-substituted benzohydrazide and its metal complexes provides a glimpse into the complexation reactions these molecules can undergo, which could alter their chemical properties significantly (Asegbeloyin et al., 2014).
Applications De Recherche Scientifique
Synthesis and Biological Applications
- Hydrazide-hydrazones compounds, such as 2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide, are synthesized for their significant antimicrobial activities. They exhibit strong effects against various bacterial and fungal strains, contributing to their potential as antimicrobial agents in medical research (Shaikh, 2013).
Crystal Structure and Analysis
- The crystal structure of benzohydrazide derivatives, similar to this compound, reveals their potential as inhibitors in prostate cancer research. Their molecular structures are analyzed using techniques like X-ray diffraction, and their pharmacokinetic properties are predicted, contributing to drug design and cancer research (Arjun et al., 2020).
Antimicrobial Potency
- Compounds derived from benzohydrazides, including ones similar to the specified compound, have been shown to exhibit potent antimicrobial properties. They are screened for activity against tuberculosis, nontuberculous mycobacteria, and various other bacterial and fungal strains, highlighting their potential in treating infectious diseases (Krátký et al., 2017).
Coordination Complexes and Antioxidant Activity
- The synthesis of coordination complexes using benzohydrazide derivatives like this compound leads to compounds with antimicrobial and antioxidant activities. These complexes, particularly with metals like Cu(II), exhibit high potency against various microbial strains and show significant antioxidant properties, indicating their relevance in pharmacological and biochemical research (Yadav, Sharma, & Devi, 2021).
Mécanisme D'action
Safety and Hazards
For a similar compound, 4-chloro-N’-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetyl}benzohydrazide, the safety information includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
Propriétés
IUPAC Name |
2-chloro-N-[(E)-[4-(1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c23-21-8-4-3-7-20(21)22(27)25-24-13-16-9-11-19(12-10-16)26-14-17-5-1-2-6-18(17)15-26/h1-13H,14-15H2,(H,25,27)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWYFJRVKJETAJ-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=NNC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)/C=N/NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)
![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)




